molecular formula C25H21ClN4O2 B12013784 5-(3-(Benzyloxy)phenyl)-N'-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634895-84-4

5-(3-(Benzyloxy)phenyl)-N'-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12013784
CAS No.: 634895-84-4
M. Wt: 444.9 g/mol
InChI Key: MQFPYZRBLXRGQI-WPWMEQJKSA-N
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Description

5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide: is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a phenolic compound.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 4-chlorobenzaldehyde under acidic or basic conditions to form the desired carbohydrazide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the pyrazole ring is particularly significant, as it can interact with biological targets.

Medicine

Medicinal chemistry has explored this compound for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-methylphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-bromophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups. The presence of the chlorophenyl group, in particular, can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of 5-(3-(Benzyloxy)phenyl)-N’-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

634895-84-4

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-17(19-10-12-21(26)13-11-19)27-30-25(31)24-15-23(28-29-24)20-8-5-9-22(14-20)32-16-18-6-3-2-4-7-18/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-17+

InChI Key

MQFPYZRBLXRGQI-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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